5-bromo-N-(3,5-dimethoxyphenyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(3,5-dimethoxyphenyl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
The synthesis of 5-bromo-N-(3,5-dimethoxyphenyl)furan-2-carboxamide typically involves several stepsThe reaction conditions often involve the use of reagents such as N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride (CCl4) under reflux . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
5-bromo-N-(3,5-dimethoxyphenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-bromo-N-(3,5-dimethoxyphenyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in studying enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 5-bromo-N-(3,5-dimethoxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
5-bromo-N-(3,5-dimethoxyphenyl)furan-2-carboxamide can be compared with other furan derivatives such as:
5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: This compound has similar structural features but different substituents, leading to variations in biological activity.
N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide: Another furan derivative with distinct applications in medicinal chemistry.
Properties
IUPAC Name |
5-bromo-N-(3,5-dimethoxyphenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO4/c1-17-9-5-8(6-10(7-9)18-2)15-13(16)11-3-4-12(14)19-11/h3-7H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVAJQAQZODZGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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